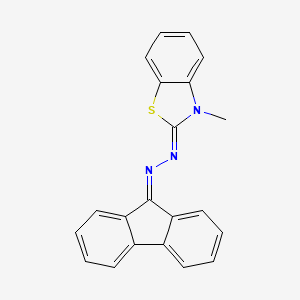

![molecular formula C17H16ClN3S B5523304 N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)

N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiourea derivatives, including those similar to N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, typically involves the reaction of isothiocyanates with amines. A study on thiourea derivatives revealed their synthesis and characterization through spectroscopic techniques such as IR, 1H and 13C NMR, and sometimes X-ray diffraction methods to determine their molecular structure (Yusof et al., 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives has been extensively studied through single crystal X-ray diffraction. These studies provide insights into the planarity of the thiourea group and the spatial arrangement of substituents, which significantly influence the molecule's properties and reactivity (Saeed & Parvez, 2005).

Chemical Reactions and Properties

Thiourea derivatives undergo a range of chemical reactions, including cycloadditions, that yield various structurally interesting and potentially useful products. These reactions are often influenced by the presence of substituents on the thiourea nitrogen atoms, which can affect the molecule's reactivity and the nature of the products formed (Xie et al., 2019).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of intermolecular interactions within the crystal lattice (Rauf et al., 2009).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including acidity, basicity, and nucleophilicity, are influenced by the thiourea moiety and the substituents attached to it. Studies on these compounds focus on understanding how these properties affect their reactivity and interactions with other molecules (Deng & Yang, 1994).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study by Yusof et al. (2010) focuses on synthesizing and characterizing a series of N-(3,4-dichlorophenyl)-N'-substituted thiourea derivatives. These compounds were characterized using spectroscopic techniques like IR, 1H, and 13C NMR, and for one compound, single-crystal X-ray diffraction was used to determine its structure, showcasing the detailed methodology applicable to similar thiourea derivatives (Yusof, Jusoh, Khairul, & Yamin, 2010).

Enzyme Inhibition and Mercury Sensing

Rahman et al. (2021) demonstrated the utility of thiourea derivatives as enzyme inhibitors and mercury sensors. Their study synthesized unsymmetrical thiourea derivatives and tested them against acetylcholinesterase and butyrylcholinesterase, finding some compounds with significant enzyme inhibition. Additionally, they investigated these compounds as sensing probes for mercury using spectrofluorimetric techniques, with one compound showing moderate sensitivity in fluorescence studies (Rahman, Bibi, Khan, Shah, Muhammad, Tahir, Shahzad, Ullah, Zahoor, Alamery, & Batiha, 2021).

Fluorescent Investigation and Serum Albumin Interaction

Cui et al. (2006) explored the interactions between a similar thiourea compound and serum albumin, utilizing fluorescence spectroscopy and UV absorption spectrum. This study indicates the strong ability of such compounds to quench the intrinsic fluorescence of serum albumin through static quenching procedures, suggesting potential applications in biomedical research (Cui, Wang, Cui, & Li, 2006).

Antitumor Activities and Metal Complexation

Yeşilkaynak et al. (2017) synthesized a novel thiourea derivative and its metal complexes, investigating their characterization, antioxidant, and antitumor activities. The study provided insights into the compound's crystal structure, thermal and electrochemical behavior, and its potential in cancer treatment (Yeşilkaynak, Muslu, Özpınar, Emen, Demirdöğen, & Külcü, 2017).

Molecular Docking Studies

Hussain et al. (2020) synthesized thiourea derivatives and performed molecular docking studies to explore their interactions with DNA and specific proteins. This research highlights the compounds' potential as antioxidants and their antibacterial properties, along with their strong interaction with protein targets in molecular docking studies (Hussain, Imtiaz-ud-Din, Raheel, Hussain, Tahir, & Hussain, 2020).

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3S/c18-13-4-3-5-14(10-13)21-17(22)19-9-8-12-11-20-16-7-2-1-6-15(12)16/h1-7,10-11,20H,8-9H2,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOHFTZYRUWRAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5523221.png)

![2-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5523240.png)

![3-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5523243.png)

![4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine](/img/structure/B5523246.png)

![2-fluoro-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B5523252.png)

![4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5523257.png)

amino]-2-phenylacetamide](/img/structure/B5523269.png)

![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)

![6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)

![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)](/img/structure/B5523288.png)

![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)

![4-methylphenyl [2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5523305.png)